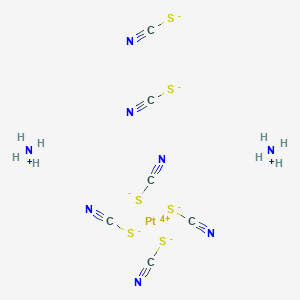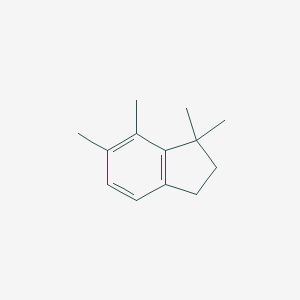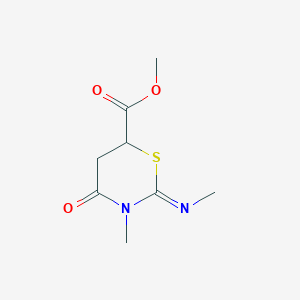![molecular formula C13H10N4S B097193 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 16629-40-6](/img/structure/B97193.png)
4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Übersicht
Beschreibung
4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The compound features a triazole ring, a common motif in medicinal chemistry, known for its diverse biological activities. The presence of both phenyl and pyridinyl substituents may contribute to its binding affinity to various biological targets, making it a valuable scaffold for drug development .
Synthesis Analysis
The synthesis of 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves a multi-step reaction sequence starting from 2-isonicotinoyl-N-phenylhydrazinecarbothioamide. This intermediate is then subjected to basic conditions to yield the triazole core. Further modifications of this core structure can lead to various derivatives with potential for increased biological activity. For instance, alkylation and Mannich base formation are common strategies to diversify the chemical space of this scaffold .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR and single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, which is crucial for understanding the compound's potential interactions with biological targets. For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined using X-ray diffraction, revealing its triclinic space group and molecular dimensions .
Chemical Reactions Analysis
The triazole core of 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, allowing for the synthesis of a wide array of derivatives. These reactions include alkylation, cyclo-condensation, and the formation of Schiff and Mannich bases. Each of these reactions introduces new functional groups, which can significantly alter the compound's physical, chemical, and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a potential drug candidate. Spectroscopic characterization, such as IR, NMR, and UV-Visible spectroscopy, provides insights into the electronic structure and helps predict the reactivity of the compound. Computational methods like density functional theory (DFT) calculations can complement experimental data, offering predictions of vibrational frequencies, molecular orbitals, and electrostatic potential .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial activities. Research by Bayrak et al. (2009) demonstrates the synthesis of various derivatives of this compound, which were then screened for antimicrobial effectiveness. The study revealed that most compounds exhibited good or moderate antimicrobial activity, highlighting the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).
Corrosion Inhibition
A study by Ansari et al. (2014) explored the use of Schiff’s base derivatives of 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol as corrosion inhibitors for mild steel in hydrochloric acid solution. The research found that these compounds exhibited significant corrosion inhibition properties, suggesting their potential use in protecting metals against corrosion (Ansari et al., 2014).
Anti-Inflammatory Properties
Research by Arustamyan et al. (2021) investigated the anti-inflammatory properties of substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, including derivatives of 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol. This study provides evidence of the anti-inflammatory capabilities of these compounds, which could be relevant in pharmaceutical research (Arustamyan et al., 2021).
Catalytic Activities
A computational study by Adiguzel et al. (2020) explored the catalytic activities of pyridine-substituted-bis-1,2,4-triazole derivatives, including 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol derivatives. The research assessed their efficacy in biaryl synthesis, indicating their potential as catalysts in organic synthesis (Adiguzel et al., 2020).
Eigenschaften
IUPAC Name |
4-phenyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJBNFINSPXEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350695 | |
| Record name | 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
16629-40-6 | |
| Record name | 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




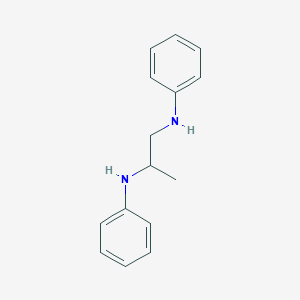
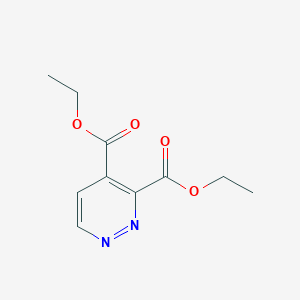
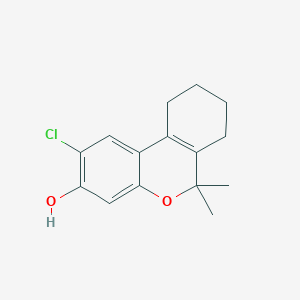

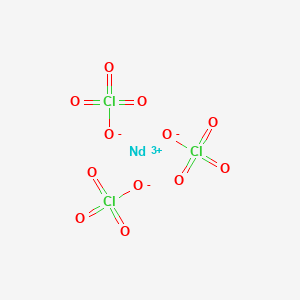

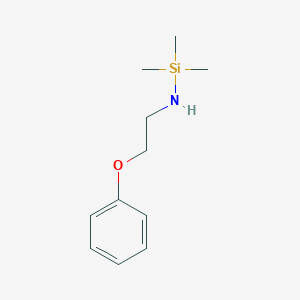


![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
